molecular formula C16H24N2O2 B4050059 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine

1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine

Cat. No.: B4050059
M. Wt: 276.37 g/mol
InChI Key: LMNYWHIYAHADBN-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

  • PPARgamma Agonists : Certain derivatives, including those with modifications on the phenyl alkyl ether moiety similar to the core structure of 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine, have been identified as potent and selective PPARgamma agonists. These compounds exhibit increased solubility and potential therapeutic benefits, such as in the treatment of type 2 diabetes or as anti-inflammatory agents (Collins et al., 1998).

Synthesis and Chemical Properties

  • Inhibitors of Src Kinase Activity : Analogs containing a 4-methylpiperazine group have shown to be potent inhibitors of Src kinase activity, with significant implications for cancer treatment. These compounds demonstrate selective inhibition of Src-mediated cell proliferation and are promising leads for the development of anticancer therapies (Boschelli et al., 2001).
  • Solid Base Catalysis : Derivatives have been utilized as efficient solid bases in the synthesis of various compounds, such as 4H-pyran derivatives, showcasing their versatility in organic synthesis (Niknam et al., 2013).
  • PET Imaging : Certain methylpiperazine derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly for targeting the MET receptor in vivo, which could be useful in the diagnosis and treatment monitoring of cancers (Wu et al., 2010).

Molecular Interactions and Structures

  • Hydrogen Bonding in Cocrystals : Studies on the hydrogen-bonding capabilities and supramolecular architectures of compounds including N-donor type molecules, similar to this compound, have provided insights into crystal engineering and the design of functional materials (Wang et al., 2011).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-5-6-15(11-13(12)2)20-14(3)16(19)18-9-7-17(4)8-10-18/h5-6,11,14H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNYWHIYAHADBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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